

Technical Whitepaper: Spectroscopic Characterization of Chloromaleic Anhydride (CMA)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Chloromaleic acid anhydride

CAS No.: 96-02-6

Cat. No.: B048873

[Get Quote](#)

Executive Summary & Compound Profile

Chloromaleic Anhydride (3-chlorofuran-2,5-dione) is a critical functionalized monomer used in the synthesis of bio-active copolymers and as a highly reactive dienophile in Diels-Alder cycloadditions for drug discovery.^[1] Unlike its parent compound, maleic anhydride (MA), the introduction of the chlorine atom at the vinylic position breaks molecular symmetry, creating distinct spectroscopic signatures essential for purity analysis and structural validation.

This guide provides a definitive reference for the IR and NMR spectral data of CMA, grounded in electronic substituent effects and validated synthesis protocols.

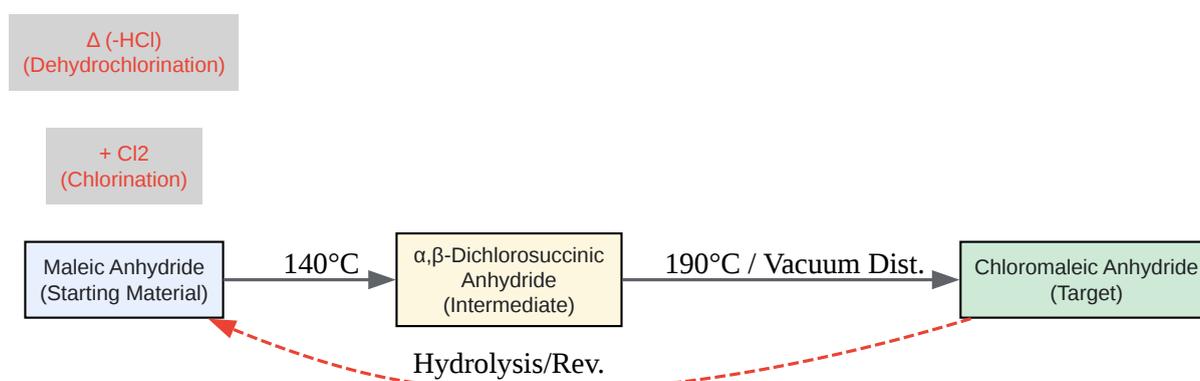
Property	Data
IUPAC Name	3-chlorofuran-2,5-dione
CAS Registry	96-02-6
Molecular Formula	C ₄ HClO ₃
Molecular Weight	132.50 g/mol
Appearance	Colorless to pale yellow liquid (mp ~33°C)

Synthesis & Purity Context

To interpret spectroscopic data accurately, one must understand the genesis of the sample. CMA is typically synthesized via the chlorination of maleic anhydride followed by thermal dehydrochlorination.[1] Impurities such as dichlorosuccinic anhydride (intermediate) or maleic anhydride (starting material) are common and must be identified via NMR.[1]

Synthesis Pathway Diagram

The following workflow illustrates the transformation and the origin of potential impurities.



[Click to download full resolution via product page](#)

Figure 1: Synthesis pathway showing the critical intermediate (Dichlorosuccinic Anhydride) which often appears as a contaminant in spectral analysis.

Infrared Spectroscopy (FT-IR)

The IR spectrum of CMA is dominated by the anhydride functionality.[1] The chlorine atom induces a frequency shift compared to maleic anhydride due to the field effect and changes in reduced mass.

Diagnostic Peaks Table[1]

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Mechanistic Assignment
C=O ^{[1][2]} Stretch (Sym)	1850 - 1860	Weak/Med	Symmetric carbonyl stretching of the anhydride ring. ^[1]
C=O Stretch (Asym)	1770 - 1790	Strong	Asymmetric carbonyl stretching (characteristic doublet). ^[1]
C=C Stretch	1615 - 1635	Medium	Vinylic double bond. ^[1] Shifted slightly lower than MA (1631 cm ⁻¹) due to Cl mass/conjugation. ^[1]
C-O-C Stretch	1050 - 1070	Strong	Cyclic anhydride ether linkage.
C-Cl Stretch	740 - 780	Medium	Characteristic C-Cl vibration (fingerprint region). ^[1]

Experimental Insight: In a purity assay, look for a broad stretch around 3000-3500 cm⁻¹.^[1] Its presence indicates hydrolysis of the anhydride to chloromaleic acid (dicarboxylic acid) due to moisture exposure. A pure sample must lack O-H stretching.^[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing CMA from Maleic Anhydride. The symmetry breaking by Chlorine results in unique chemical shifts.

¹H NMR Data (Proton)

Solvent: CDCl₃ (Chloroform-d)

Proton Environment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
C=CH-Cl	7.42	Singlet (s)	1H	Vinylic proton.[1]

Mechanistic Logic:

- Maleic Anhydride Reference: MA protons appear at 7.05 ppm.[1]
- CMA Shift: The proton in CMA is deshielded (shifted downfield to ~7.42 ppm) relative to MA.
- Why? The Chlorine atom exerts a strong inductive effect (-I), pulling electron density away from the ring system, deshielding the remaining proton. This outweighs the mesomeric (+M) shielding effect of the chlorine lone pairs.
- Coupling: Because there is no vicinal proton (the other carbon holds the Cl), the signal appears as a sharp singlet.

¹³C NMR Data (Carbon)

Solvent: CDCl₃

The loss of C2 symmetry means all four carbons in the ring are magnetically non-equivalent.

Carbon Label	Chemical Shift (δ , ppm)	Assignment
C2	162.5 - 163.5	Carbonyl (C=O) adjacent to Chlorine (Deshielded).[1]
C5	160.0 - 161.5	Carbonyl (C=O) adjacent to Hydrogen.[1]
C3	138.0 - 142.0	Vinylic Carbon bonded to Chlorine (C-Cl).[1]
C4	130.0 - 134.0	Vinylic Carbon bonded to Hydrogen (C-H).[1]

Interpretation Protocol:

- Carbonyl Region (160+ ppm): You will see two distinct peaks for CMA, whereas Maleic Anhydride shows only one peak (due to symmetry) at ~165 ppm.[1]
- Alkene Region (130-145 ppm): The C-Cl carbon is significantly deshielded compared to the C-H carbon.[1]

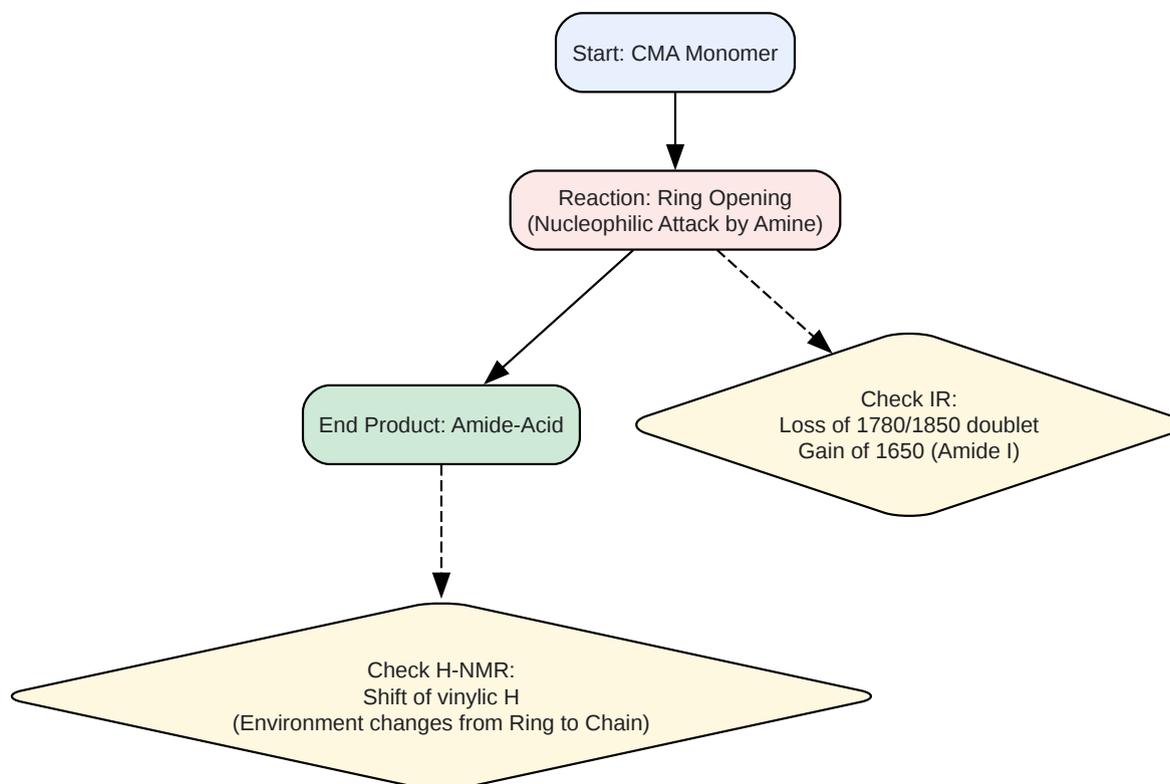
Applications in Drug Development

CMA is not just a reagent; it is a scaffold for precision chemistry.[1]

- Linker Chemistry: The anhydride ring opens upon reaction with amines (e.g., lysine residues on proteins) to form amide linkers, while the vinyl chloride moiety remains available for further substitution or cross-linking.
- Copolymerization: CMA is copolymerized with styrene or vinyl ethers to create alternating copolymers used in micellar drug delivery systems.[1] The chlorine atom modifies the hydrophobicity and degradation rate of the polymer matrix compared to standard MA copolymers.

Logic Flow: Spectroscopic Validation of Conjugation

When reacting CMA with a drug or protein:



[Click to download full resolution via product page](#)

Figure 2: Decision logic for validating the successful conjugation of CMA to a target molecule.

References

- Synthesis & Properties: U.S. Patent 2,432,470.[1] Preparation of Chlormaleic Anhydride. (Describes the chlorination/dehydrochlorination protocol).
- NMR Chemical Shifts (General Anhydrides): Oregon State University. 1H NMR Chemical Shifts. (Reference for standard alkene and anhydride shifts).
- Maleic Anhydride Baseline Data: National Institutes of Health (NIH) PubChem.[1] Maleic Anhydride Spectral Data.

- Chloromaleic Anhydride Structure: National Institutes of Health (NIH) PubChem. 3-chlorofuran-2,5-dione.[1]
- Copolymer Characterization: Biomedical Applications of Maleic Anhydride Copolymers. Revue Roumaine de Chimie. (Context for CMA use in drug delivery).

Disclaimer: The spectral data provided are typical values for CDCl₃ solution. Shifts may vary slightly depending on concentration, temperature, and solvent polarity (e.g., DMSO-d₆ will cause significant shifts due to hydrogen bonding with the anhydride oxygens).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Chloromaleic anhydride | C₄HClO₃ | CID 66772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization of Chloromaleic Anhydride (CMA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048873#spectroscopic-data-for-chloromaleic-anhydride-ir-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com